N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide

Lipophilicity Membrane permeability Medicinal chemistry

N-(4-Fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide (CAS 1016823-71-4) is a synthetic piperidine-based building block bearing a 4-hydroxyimino (oxime) group and a 4-fluorophenyl urea moiety. It is supplied as a solid with a reported purity of ≥95% and an experimentally determined melting point of 183–185 °C.

Molecular Formula C12H14FN3O2
Molecular Weight 251.26 g/mol
CAS No. 1016823-71-4
Cat. No. B3339380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide
CAS1016823-71-4
Molecular FormulaC12H14FN3O2
Molecular Weight251.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1=NO)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C12H14FN3O2/c13-9-1-3-10(4-2-9)14-12(17)16-7-5-11(15-18)6-8-16/h1-4,18H,5-8H2,(H,14,17)
InChIKeyPSEFIDWRIWNLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide (CAS 1016823-71-4): Physicochemical Baseline for Procurement Evaluation


N-(4-Fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide (CAS 1016823-71-4) is a synthetic piperidine-based building block bearing a 4-hydroxyimino (oxime) group and a 4-fluorophenyl urea moiety [1]. It is supplied as a solid with a reported purity of ≥95% and an experimentally determined melting point of 183–185 °C [1]. The compound has a molecular formula of C₁₂H₁₄FN₃O₂, a molecular weight of 251.26 g·mol⁻¹, and an experimental logP of 1.42 [1]. These physicochemical properties place it within drug-like chemical space and differentiate it from closely related non-fluorinated and N-unsubstituted analogs in quantifiable ways that are detailed below.

Why N-(4-Fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide Cannot Be Replaced by Close Analogs Without Quantitative Reassessment


Within the 4-(hydroxyimino)piperidine-1-carboxamide chemotype, small structural modifications produce large, quantifiable shifts in lipophilicity that directly impact membrane permeability, solubility, and protein-binding potential. The 4-fluorophenyl substituent elevates logP by approximately 0.62 units relative to the non-fluorinated phenyl analog [1][2] and by 2.82 log units relative to the unsubstituted parent carboxamide [1][3]. These are not incremental changes; each 1-unit logP increase theoretically corresponds to a roughly 10-fold increase in partition coefficient, meaning the fluorinated compound is predicted to be approximately 4- to 600-fold more lipophilic than its closest analogs depending on the comparator chosen. Procurement or SAR studies that treat these compounds as interchangeable therefore risk introducing uncontrolled pharmacokinetic variables from the outset. The evidence below quantifies these differences across the most relevant comparators.

Quantitative Differential Evidence for N-(4-Fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide Versus Closest Analogs


Lipophilicity Advantage Over the Non-Fluorinated Phenyl Analog (Δ logP = +0.62)

The target compound's experimentally determined logP of 1.42 [1] exceeds the computed XLogP3-AA of the direct non-fluorinated analog, 4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide (CAS 923163-56-8), which is 0.8 [2]. The +0.62 log unit difference, while derived from different measurement methods (experimental vs. computed) and therefore a cross-study comparison, is directionally consistent with the established Hansch π-value for para-fluorine substitution on an aromatic ring (π ≈ +0.14 to +0.30 for simple systems; the larger observed shift here reflects the specific urea-linked scaffold). This increased lipophilicity is expected to enhance passive transcellular permeability and may improve blood–brain barrier penetration potential, a critical parameter in CNS-targeted programs.

Lipophilicity Membrane permeability Medicinal chemistry

Lipophilicity Gap Versus the Unsubstituted Parent Scaffold (Δ logP = +2.82)

Relative to the simplest congener, 4-(hydroxyimino)piperidine-1-carboxamide (CAS 923106-27-8), which carries only a primary carboxamide at the piperidine N1 position with a logP of -1.4 [1], the target compound's logP of 1.42 [2] represents a 2.82 log unit shift—a roughly 660-fold increase in predicted octanol-water partition coefficient. This dramatic difference illustrates that the N-(4-fluorophenyl) substituent is the dominant driver of lipophilicity in this series and cannot be approximated by the unsubstituted or N-Boc-protected intermediates.

Lipophilicity tuning SAR Building block selection

Intermediate Lipophilicity Between Non-Fluorinated and Cyclohexyl Analogs—A Quantifiable Sweet Spot

The N-cyclohexyl analog (CAS 1016854-42-4) has a reported logP of 1.946 [1], making it 0.53 log units more lipophilic than the target compound (logP 1.42 [2]). In the opposite direction, the non-fluorinated phenyl analog is 0.62 log units less lipophilic. The target compound thus occupies a quantifiable middle ground: it is significantly more lipophilic than the phenyl analog yet avoids the excessive lipophilicity of the cyclohexyl variant, which may increase the risk of poor aqueous solubility, high protein binding, and CYP-mediated metabolism [3]. This intermediate position provides a rational basis for prioritizing the fluorophenyl compound when balanced physicochemical properties are desired.

Lipophilicity optimization Drug design Analog ranking

Defined Solid-State Identity via Melting Point Provides a Reproducible Purity and Handling Advantage

The target compound has a reported experimental melting point of 183–185 °C [1], consistent with a crystalline solid at ambient temperature. In contrast, no experimental melting point is publicly available for the non-fluorinated phenyl analog (CAS 923163-56-8) in authoritative databases—only a predicted boiling point of 502.9 ± 50.0 °C and density of 1.27 ± 0.1 g·cm⁻³ . The target compound's well-defined melting point enables rapid identity confirmation and purity assessment by melting point apparatus or DSC, a practical advantage during incoming QC in industrial and academic procurement workflows. Recommended storage is sealed, dry, at 2–8 °C .

Solid-state characterization Purity verification Procurement quality control

Scaffold Distinctiveness from the Oximino-Piperidino-Piperidine CCR5 Antagonist Series—Underexplored Chemotype

The 4-hydroxyimino-piperidine-1-carboxamide scaffold represented by the target compound is structurally distinct from the extensively patented oximino-piperidino-piperidine amide series (e.g., SCH 351125) developed as CCR5 antagonists [1]. In the Palani et al. (2002) SAR series, the oxime is installed on a bipiperidine scaffold with an ethoxyimino-methyl linker and a nicotinamide N-oxide right-hand side, and the phenyl ring substitutions explored (4-Br, 4-CF₃, 4-OCF₃, 4-SO₂Me, 4-Cl) maintained CCR5 binding affinity within approximately 2- to 5-fold of the lead [1]. The target compound's 4-hydroxyimino substitution directly on the piperidine ring, combined with a 4-fluorophenyl urea motif, constitutes a topologically and pharmacophorically distinct chemotype that lies outside the SAR space mapped by the CCR5 antagonist patents. This implies reduced freedom-to-operate risk and potential for novel target engagement profiles.

Chemotype differentiation CCR5 Scaffold novelty Intellectual property

Preserved pKa Neutrality at Physiological pH Relative to Non-Fluorinated Analog

The predicted pKa of the target compound is 12.03 ± 0.20 , essentially identical to the predicted pKa of 12.07 ± 0.20 for the non-fluorinated phenyl analog . This indicates that the para-fluoro substitution does not perturb the oxime O–H acidity, and both compounds remain >99.9% neutral at physiological pH (7.4). The lipophilicity advantage of the fluorinated compound is therefore achieved without introducing an ionizable species that could complicate pH-dependent solubility or permeability measurements. This is not universally true for fluorinated heterocycles, where fluorine can alter pKa of adjacent ionizable groups by 0.5–1.5 units.

Ionization state pH-dependent solubility Passive permeability

Evidence-Backed Application Scenarios for N-(4-Fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide


CNS-Penetrant Probe Design Requiring Elevated logP Without pKa Perturbation

The target compound's logP of 1.42, combined with its neutral oxime pKa of 12.03, positions it as a rational starting scaffold for CNS-targeted probe or lead discovery programs. The +0.62 logP advantage over the non-fluorinated phenyl analog [1][2] increases the likelihood of passive blood–brain barrier penetration while the preserved pKa neutrality avoids the pH-dependent trapping that complicates lysosomotropic amine-containing scaffolds. Researchers should prioritize this compound over the phenyl analog when CNS target engagement is a program goal, referencing the quantifiable logP differential as the basis for scaffold selection.

Medicinal Chemistry SAR Campaigns Requiring a Lipophilicity Ladder with Defined Intervals

The target compound (logP 1.42) bridges a quantifiable lipophilicity gap between the non-fluorinated phenyl analog (XLogP3 0.8) and the N-cyclohexyl analog (logP 1.946), forming a three-point lipophilicity ladder with approximately 0.5–0.6 log unit increments [1][2][3]. This set of analogs can serve as a systematic SAR panel for deconvoluting lipophilicity-driven effects on potency, selectivity, and ADME endpoints. Procurement of all three analogs from the same supplier class enables internally consistent physicochemical comparisons without batch-to-batch variability confounders.

Solid-Phase Parallel Synthesis or Compound Library Production Requiring Crystalline Building Blocks

The target compound's defined melting point of 183–185 °C [1] and recommended storage at 2–8 °C under dry conditions make it suitable for automated solid-dispensing platforms used in parallel synthesis and library production. The crystalline solid form enables accurate weighing by automated powder dispensers, while the moderate melting point allows thermal stability during standard reaction conditions. Laboratories should select this compound over the non-fluorinated analog—for which no experimental melting point is reported —when reproducible solid handling is a workflow requirement.

Freedom-to-Operate-Conscious Discovery Programs Targeting Chemokine Receptor or Oxime-Pharmacophore Space

The 4-hydroxyimino-piperidine-1-carboxamide scaffold is topologically distinct from the heavily patented oximino-piperidino-piperidine CCR5 antagonist chemotype exemplified by SCH 351125 and its analogs [4]. Discovery programs seeking novel chemokine receptor modulators or exploring oxime-containing pharmacophores can adopt this scaffold as a structurally differentiated starting point that falls outside the SAR claims of the bipiperidine oxime ether patent landscape. While no direct binding data exist for this compound at CCR5, the scaffold distinction alone provides a rational basis for its inclusion in diversity-oriented screening libraries where IP novelty is a selection criterion.

Quote Request

Request a Quote for N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.